Cas no 87694-50-6 (Boc-L-leucine N'-Methoxy-N'-methylamide)

Boc-L-leucine N'-Methoxy-N'-methylamide is a protected leucine derivative widely used in peptide synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) group provides excellent protection for the α-amino group, ensuring stability under various reaction conditions while allowing selective deprotection under mild acidic conditions. The N'-methoxy-N'-methylamide moiety serves as a versatile Weinreb amide equivalent, enabling efficient conversion to aldehydes or ketones via nucleophilic addition or reduction. This compound is particularly valuable in the synthesis of complex peptides and chiral building blocks due to its high purity, stereochemical integrity, and compatibility with diverse coupling reagents. Its crystalline nature facilitates handling and purification, making it a reliable intermediate for pharmaceutical research and asymmetric synthesis applications.
Boc-L-leucine N'-Methoxy-N'-methylamide structure
87694-50-6 structure
Product Name:Boc-L-leucine N'-Methoxy-N'-methylamide
CAS No:87694-50-6
MF:C13H26N2O4
MW:274.356544017792
MDL:MFCD00151875
CID:708900
Update Time:2025-11-01

Boc-L-leucine N'-Methoxy-N'-methylamide Chemical and Physical Properties

Names and Identifiers

    • (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate
    • Boc-L-leucine N,O-dimethylhydroxamide
    • Boc-L-leucine N'-Methoxy-N'-methylamide
    • Boc-l-leu-nme(ome)
    • Carbamic acid,N-[(1S)-1-[(methoxymethylamino)carbonyl]-3-methylbutyl]-, 1,1-dimethylethylester
    • tert-butyl N-[(2S)-1-(methoxymethylamino)-4-methyl-1-oxopentan-2-yl]carbamate
    • N-(tert-Butoxycarbonyl)-L-leucine N′-Methoxy-N′-MethylaMide
    • 1,1-Dimethylethyl N-[(1S)-1-[(methoxymethylamino)carbonyl]-3-methylbutyl]carbamate (ACI)
    • Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, [1-[(methoxymethylamino)carbonyl]-3-methylbutyl]-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • (S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide
    • tert-Butyl [(2S)-1-[methoxy(methyl)amino]-4-methyl-1-oxopentan-2-yl]carbamate
    • tert-Butyl [(S)-1-[methoxy(methyl)amino]-4-methyl-1-oxopentan-2-yl]carbamate
    • MDL: MFCD00151875
    • Inchi: 1S/C13H26N2O4/c1-9(2)8-10(11(16)15(6)18-7)14-12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17)/t10-/m0/s1
    • InChI Key: IKRXSZUARJIXLZ-JTQLQIEISA-N
    • SMILES: [C@H](CC(C)C)(C(=O)N(C)OC)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 274.18900
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 9
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 1.9

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.460(lit.)
  • Boiling Point: 235 ℃(lit.)
  • Flash Point: 113℃(235℉)(lit.)
  • Refractive Index: n20/D 1.454(lit.)
  • PSA: 67.87000
  • LogP: 2.33650
  • Solubility: Not determined

Boc-L-leucine N'-Methoxy-N'-methylamide Security Information

Boc-L-leucine N'-Methoxy-N'-methylamide Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Boc-L-leucine N'-Methoxy-N'-methylamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dichloromethane ;  2 h, rt
Reference
Exploration of the carmaphycins as payloads in antibody drug conjugate anticancer agents
Almaliti, Jehad; et al, European Journal of Medicinal Chemistry, 2019, 161, 416-432

Production Method 2

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dichloromethane
Reference
1,2,3-Triazoles as Amide Bond Mimics: Triazole Scan Yields Protease-Resistant Peptidomimetics for Tumor Targeting
Valverde, Ibai E.; et al, Angewandte Chemie, 2013, 52(34), 8957-8960

Production Method 3

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: 1-Hydroxybenzotriazole ;  0 °C
1.3 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  15 min, 0 °C
1.4 0 °C
1.5 Reagents: 4-Methylmorpholine ;  0 °C; 0 °C → rt; 14 h, rt
Reference
Pyrrole-based scaffolds for turn mimics
Ko, Eunhwa; et al, Organic Letters, 2011, 13(5), 980-983

Production Method 4

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  15 min, -40 °C; 3 h, -30 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Synthesis and antiproteasomal activity of novel O-benzyl salicylamide-based inhibitors built from leucine and phenylalanine
Jorda, Radek; et al, European Journal of Medicinal Chemistry, 2017, 135, 142-158

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Water ;  10 min, rt
1.2 Reagents: Guanidine hydrochloride Solvents: Ethanol ;  rt → 40 °C; 60 min, 35 - 40 °C
2.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  15 min, -40 °C; 3 h, -30 °C → 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Reference
Synthesis and antiproteasomal activity of novel O-benzyl salicylamide-based inhibitors built from leucine and phenylalanine
Jorda, Radek; et al, European Journal of Medicinal Chemistry, 2017, 135, 142-158

Production Method 6

Reaction Conditions
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Ethyl acetate
Reference
A convenient and versatile synthesis of chiral aliphatic and allylic amines
Saari, Walfred S.; et al, Synthesis, 1990, (6), 453-4

Production Method 7

Reaction Conditions
1.1 Reagents: 4-Methylmorpholine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  0 °C; 5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells
Eising, Selma; et al, Bioconjugate Chemistry, 2018, 29(4), 982-986

Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine ,  BOP reagent Solvents: Dichloromethane
Reference
Synthesis of aldehydic peptides inhibiting renin
Fehrentz, Jean Alain; et al, International Journal of Peptide & Protein Research, 1985, 26(3), 236-41

Production Method 9

Reaction Conditions
Reference
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Production Method 10

Reaction Conditions
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Tetrahydrofuran
1.2 Reagents: Triethylamine Solvents: Isopropanol
Reference
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Boc-L-leucine N'-Methoxy-N'-methylamide Raw materials

Boc-L-leucine N'-Methoxy-N'-methylamide Preparation Products

Boc-L-leucine N'-Methoxy-N'-methylamide Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:87694-50-6)Boc-L-leucine N'-Methoxy-N'-methylamide
Order Number:A862462
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:35
Price ($):553.0
Email:sales@amadischem.com

Additional information on Boc-L-leucine N'-Methoxy-N'-methylamide

Comprehensive Guide to Boc-L-leucine N'-Methoxy-N'-methylamide (CAS No. 87694-50-6): Properties, Applications, and Industry Insights

Boc-L-leucine N'-Methoxy-N'-methylamide (CAS No. 87694-50-6) is a specialized peptide derivative widely utilized in pharmaceutical research, organic synthesis, and bioconjugation. This compound belongs to the class of N-protected amino acid amides, featuring a tert-butoxycarbonyl (Boc) group and a methoxy-N-methylamide moiety. Its unique structure makes it a valuable intermediate for constructing complex peptides, modifying biomolecules, and developing drug delivery systems.

In recent years, the demand for Boc-protected amino acid derivatives like Boc-L-leucine N'-Methoxy-N'-methylamide has surged due to their role in solid-phase peptide synthesis (SPPS) and prodrug design. Researchers frequently search for "Boc-Leu-OMe analogs" or "CAS 87694-50-6 solubility," reflecting growing interest in its physicochemical properties. The compound’s stability under acidic conditions and compatibility with amide coupling reagents (e.g., HATU, DCC) further enhance its utility.

From an industrial perspective, 87694-50-6 is pivotal in optimizing peptide yield and purity. Its methoxy-N-methylamide group acts as a masked carboxylic acid, enabling controlled deprotection—a feature highlighted in forums discussing "Boc deprotection strategies." Additionally, its application in kinase inhibitor development aligns with trends in targeted cancer therapies, a hot topic in 2024.

Environmental and regulatory considerations are also critical. Unlike hazardous compounds, Boc-L-leucine N'-Methoxy-N'-methylamide is classified as non-toxic under standard handling protocols. Laboratories prioritize queries like "CAS 87694-50-6 safety data" or "green synthesis of Boc-amino amides," emphasizing the need for sustainable practices. Innovations such as enzyme-mediated amidation are gaining traction to reduce solvent waste.

For analytical purposes, HPLC and LC-MS are commonly employed to verify the purity of 87694-50-6. The compound typically exhibits a ≥98% purity profile, with spectral data (e.g., 1H NMR and IR) confirming its structure. These details address frequent search queries like "Boc-L-leucine amide characterization" and "CAS 87694-50-6 NMR peaks."

Future prospects for Boc-L-leucine N'-Methoxy-N'-methylamide include expanding its role in biodegradable polymers and smart materials. As the pharmaceutical industry shifts toward personalized medicine, this compound’s versatility in conjugation chemistry positions it as a key enabler. Searches for "Boc-amino amides in drug formulation" underscore its relevance in next-generation therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:87694-50-6)Boc-L-leucine N'-Methoxy-N'-methylamide
A862462
Purity:99%
Quantity:100g
Price ($):553.0
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